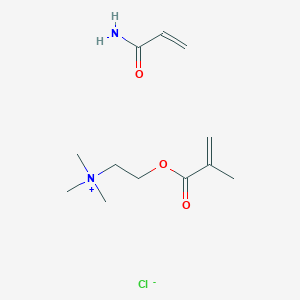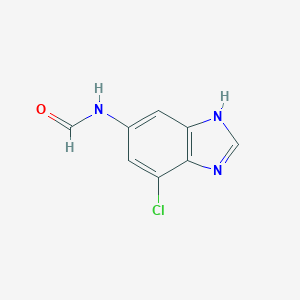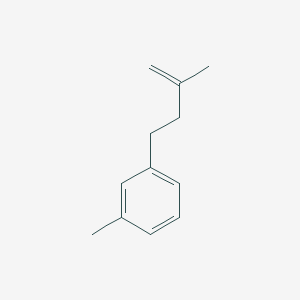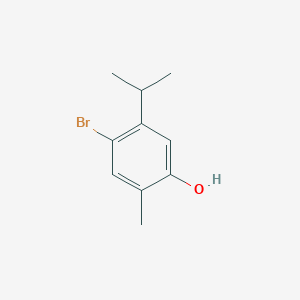
Polyquaternium-32
Descripción general
Descripción
Polyquaternium-32 is a conditioning polymer primarily used in personal care products such as conditioners and facial cleansing products . It is a polycationic polymer, part of a larger group of polymers used in the personal care industry known as Polyquaterniums . The molecules of this compound are positively charged, allowing them to attach to the negatively charged hair shaft and form a coherent film on the hair surface .
Aplicaciones Científicas De Investigación
Recubrimientos antimicrobianos
Polyquaternium-32: se utiliza en el desarrollo de recubrimientos antimicrobianos. Estos recubrimientos son esenciales para prevenir la contaminación biológica en diversas superficies, incluidos los dispositivos médicos, el envasado de alimentos y los equipos marinos . El componente de amonio cuaternario de this compound puede unirse químicamente a la matriz polimérica dentro del recubrimiento, lo que ayuda a mantener su rendimiento antimicrobiano duradero. Esta aplicación es crucial para reducir la propagación de patógenos y garantizar la longevidad de los materiales.
Tratamiento de aguas
En los procesos de tratamiento de agua, This compound sirve como coagulante y floculante . Es particularmente eficaz en el tratamiento de aguas residuales para la deshidratación de lodos y como coagulante en la purificación de agua potable. Su capacidad para formar grandes flóculos ayuda a eliminar las partículas en suspensión, lo que mejora la calidad del agua.
Industria cosmética
This compound: se utiliza ampliamente en la industria cosmética, en particular en productos para el cuidado del cabello . Funciona como un agente formador de películas, proporcionando al cabello un aspecto suave y acondicionado. Su carga positiva le permite unirse a las superficies cargadas negativamente del cabello, lo que ayuda a neutralizar las cargas estáticas y mejorar la capacidad de peinado.
Aplicaciones biomédicas
En el campo biomédico, This compound contribuye a la síntesis y aplicación de polímeros biomédicos . Estos polímeros se utilizan para la administración de medicamentos terapéuticos, la detección y el diagnóstico de enfermedades, la biosensibilidad, la medicina regenerativa y el tratamiento de enfermedades. Las propiedades del polímero se pueden adaptar para satisfacer necesidades específicas en estas aplicaciones, lo que lo convierte en un material valioso en la investigación médica y la atención médica.
Aplicaciones agrícolas
This compound: se utiliza en aplicaciones relacionadas con la agricultura para mejorar la eficiencia de los pesticidas y fertilizantes . Puede ser parte de materiales superabsorbentes utilizados como acondicionadores del suelo para mitigar los efectos de la sequía. Además, su naturaleza policatiónica lo hace adecuado para la bioingeniería de plantas, contribuyendo a una mayor productividad y resistencia a enfermedades en los cultivos.
Ciencia de materiales
En la ciencia de los materiales, This compound ayuda en la síntesis de materiales complejos como la silicalita-1 de titanio jerárquica . Actúa como un agente director de mesoporos, influenciando las propiedades texturales y la coordinación de las especies de titanio dentro del marco. Esta aplicación es significativa en el desarrollo de materiales avanzados con funcionalidades específicas.
Mecanismo De Acción
Target of Action
Polyquaternium-32 is a cationic copolymer of acrylamide and the quaternary ammonium salt with diallyldimethylammonium chloride . Its primary targets are hair and skin due to their negatively charged surfaces . The positive charges of this compound allow it to ionically bond with these targets .
Mode of Action
This compound interacts with its targets (hair and skin) by neutralizing their negative charges . This interaction helps hair lie flat and enhances the smoothness of the skin . In addition, it has been found to have antimicrobial properties , which could be attributed to its interaction with the negatively charged bacterial cell membranes .
Biochemical Pathways
It’s known that the compound’s cationic nature allows it to interact with the negatively charged surfaces of hair and skin . This interaction can influence various biochemical processes, such as the regulation of hair and skin pH, hydration levels, and microbial activity.
Pharmacokinetics
Its impact on bioavailability is primarily related to its ability to remain on the skin and hair after application, resisting rinse-off due to its ionic bonding with these surfaces .
Result of Action
The application of this compound results in several observable effects. It provides noticeable conditioning properties to hair, reducing frizz, and improving manageability . This results in softer, silkier, and more manageable hair . On the skin, it can enhance smoothness and potentially exert antimicrobial effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the application environment can affect its performance . Moreover, the presence of other ingredients in a formulation can also impact its action. For example, in cosmetic formulations, it’s often used in combination with other ingredients that can enhance or modify its effects .
Análisis Bioquímico
Biochemical Properties
Polyquaternium-32 is a cationic polymer that interacts with various biomolecules. Its positive charges allow it to bind to negatively charged surfaces, such as hair and skin . This interaction neutralizes the negative charges of most shampoos and hair proteins, helping hair lie flat .
Cellular Effects
This compound can have effects on various types of cells and cellular processes. For example, it has been shown to have no discernible effects on cytokinetic movement or mitotic activity of epithelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its positive charges, which ionically bond it to hair and skin . This bonding interaction helps to reduce static charges by neutralizing the electrical charge on the hair surface .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown that the toxicity of Polyquaternium-10, a similar compound, varies between different tradenames and test waters .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, it’s worth noting that cationic polymers can impair aquatic organisms due to their charge-driven interaction with the surface of the organism .
Metabolic Pathways
As a cationic polymer, it is known to interact with negatively charged surfaces, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its positive charges, which allow it to bind to negatively charged surfaces . This binding can influence its localization or accumulation .
Subcellular Localization
Given its positive charges and ability to bind to negatively charged surfaces, it is likely that it localizes to areas of the cell where these interactions can occur .
Propiedades
IUPAC Name |
prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMYWGHYRCRBFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35429-19-7 | |
| Record name | Acrylamide-methacryloyloxyethyltrimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35429-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
278.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35429-19-7 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N-TRIMETHYL-2-[(2-METHYL-1-OXO-2-PROPEN-1-YL)OXY]ETHANAMINIUM CHLORIDE (1:1) POLYMER WITH 2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the implications of Polyquaternium-32's inclusion in commercially available lubricants?
A2: The study highlights the presence of this compound in several commercially available over-the-counter (OTC) sexual lubricants []. The research suggests that this compound, along with glycerin, significantly contribute to the observed anti-HIV activity of these lubricants. This finding opens avenues for developing lubricants specifically optimized for their anti-HIV properties using these components. Notably, both this compound and glycerin are considered safe for topical use according to FDA guidelines [], making them promising candidates for further exploration in HIV prevention strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)



![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)



![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)